molecular formula C20H23Cl2N3S B4853922 4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide

4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide

Katalognummer B4853922
Molekulargewicht: 408.4 g/mol
InChI-Schlüssel: PLPZJDHCFNECTD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide, commonly known as DPP-4 inhibitor, is a class of drugs used in the treatment of type 2 diabetes mellitus. This drug has been widely used due to its effectiveness in controlling blood glucose levels in diabetic patients.

Wirkmechanismus

The mechanism of action of DPP-4 inhibitors involves the inhibition of the DPP-4 enzyme, which leads to an increase in the levels of GLP-1 and GIP. This increase in incretin hormones results in the stimulation of insulin secretion and suppression of glucagon release, leading to a decrease in blood glucose levels.
Biochemical and Physiological Effects:
DPP-4 inhibitors have several biochemical and physiological effects on the body. The drug has been shown to improve glycemic control by reducing fasting and postprandial blood glucose levels. It also improves beta-cell function and insulin sensitivity. Additionally, DPP-4 inhibitors have been shown to have cardiovascular benefits, such as reducing blood pressure and improving lipid profiles.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using DPP-4 inhibitors in lab experiments is their specificity for the DPP-4 enzyme, which allows for targeted inhibition. Additionally, the drug has a relatively low toxicity profile, making it safe for use in lab experiments. However, one limitation of using DPP-4 inhibitors is their potential for off-target effects, which can complicate data interpretation.

Zukünftige Richtungen

There are several future directions for DPP-4 inhibitor research. One area of interest is the potential for combination therapy with other drugs, such as GLP-1 receptor agonists or sodium-glucose cotransporter-2 inhibitors, to further improve glycemic control. Additionally, there is ongoing research into the cardiovascular benefits of DPP-4 inhibitors and their potential use in the prevention of cardiovascular disease. Finally, there is a need for further research into the long-term safety and efficacy of DPP-4 inhibitors in the treatment of type 2 diabetes mellitus.
Conclusion:
In conclusion, DPP-4 inhibitors have been extensively studied for their potential therapeutic benefits in the treatment of type 2 diabetes mellitus. The drug works by inhibiting the DPP-4 enzyme, leading to an increase in incretin hormones and a decrease in blood glucose levels. While there are advantages and limitations to using DPP-4 inhibitors in lab experiments, ongoing research into their future directions holds promise for further improving diabetes treatment and prevention.

Wissenschaftliche Forschungsanwendungen

DPP-4 inhibitors have been extensively studied in scientific research for their potential therapeutic benefits in the treatment of type 2 diabetes mellitus. The drug works by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4), which is responsible for the breakdown of the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). These hormones play a crucial role in regulating blood glucose levels by stimulating insulin secretion and suppressing glucagon release.

Eigenschaften

IUPAC Name

4-[(2,6-dichlorophenyl)methyl]-N-(1-phenylethyl)piperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23Cl2N3S/c1-15(16-6-3-2-4-7-16)23-20(26)25-12-10-24(11-13-25)14-17-18(21)8-5-9-19(17)22/h2-9,15H,10-14H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLPZJDHCFNECTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NC(=S)N2CCN(CC2)CC3=C(C=CC=C3Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)piperazine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide
Reactant of Route 2
Reactant of Route 2
4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide
Reactant of Route 3
Reactant of Route 3
4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide
Reactant of Route 4
Reactant of Route 4
4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide
Reactant of Route 6
Reactant of Route 6
4-(2,6-dichlorobenzyl)-N-(1-phenylethyl)-1-piperazinecarbothioamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.